5-Methyl-2-(methylthio)nicotinaldehyde
Overview
Description
5-Methyl-2-(methylthio)nicotinaldehyde is a chemical compound with the molecular formula C8H9NOS . It has a molecular weight of 167.23 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 5-Methyl-2-(methylthio)nicotinaldehyde is1S/C7H7NOS/c1-10-7-2-6(5-9)3-8-4-7/h2-5H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
5-Methyl-2-(methylthio)nicotinaldehyde is a solid compound . It has a molecular weight of 167.23 .Scientific Research Applications
Novel Synthesis Methods
A new methodology for the synthesis of nicotine and its analogues from nicotinaldehyde has been developed, utilizing an intramolecular [3+2] cycloaddition of azomethine ylides. This method, effective under both thermal and microwave irradiation conditions, represents a novel and rapid approach to synthesizing complex nicotine structures and potentially related compounds, including those derived from 5-Methyl-2-(methylthio)nicotinaldehyde (Bashiardes, Picard, & Pornet, 2009).
Chemical Transformations and Applications
The reactivity of 1-(methylthio)acetone with different nitriles in the presence of triflic anhydride has been explored, leading to the formation of 2-substituted 5-methyl-4-methylthio-1,3-oxazoles. This reaction showcases the potential utility of methylthio substituents in synthesizing oxazole derivatives, which could be extrapolated to derivatives of 5-Methyl-2-(methylthio)nicotinaldehyde for various applications, including material science and pharmaceuticals (Herrera et al., 2006).
Environmental and Material Science Applications
The study on the degradation of methyl parathion using hydrodynamic cavitation indicates the potential for applying similar methodologies to the breakdown of various organophosphorus compounds, including those related to or derived from 5-Methyl-2-(methylthio)nicotinaldehyde. This suggests possible environmental applications in detoxifying harmful pesticides or industrial chemicals (Patil & Gogate, 2012).
Electrochemical and Photovoltaic Applications
The use of organo-sulfur compounds, including those related to 5-Methyl-2-(methylthio)nicotinaldehyde, as novel redox couples in dye-sensitized and quantum-dot sensitized solar cells, highlights the potential of such compounds in developing low-cost, efficient photovoltaic devices. This research suggests that the unique electronic properties of these compounds could be exploited for energy conversion and storage technologies (Rahman et al., 2018).
Antimicrobial and Antiviral Research
The synthesis of 1,3,4-oxadiazolines bearing a 6-methylpyridine moiety from 6-methyl nicotinate, which is structurally related to 5-Methyl-2-(methylthio)nicotinaldehyde, and their evaluation for antimicrobial properties, underscores the potential of such compounds in developing new antimicrobial agents. Additionally, their application in molecular docking studies against enzyme targets relevant to bacterial and viral infections suggests a promising avenue for drug discovery (Shyma et al., 2013).
Future Directions
properties
IUPAC Name |
5-methyl-2-methylsulfanylpyridine-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NOS/c1-6-3-7(5-10)8(11-2)9-4-6/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSUORNOALDDCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)SC)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(methylthio)nicotinaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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